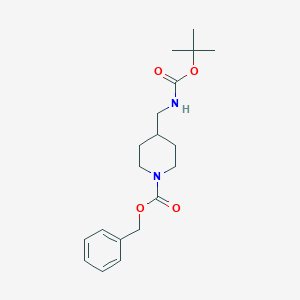

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" involves multi-step organic reactions, including protection-deprotection strategies and nucleophilic substitutions. For instance, Schramm et al. (2010) describe the preparation of orthogonally N-protected aminopiperidines through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, showcasing a methodology that could be adapted for synthesizing compounds like "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" (Schramm et al., 2010).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis, including NMR and FT-IR, provide insights into the geometry, conformation, and electronic properties of the compound. Janani et al. (2020) conducted comprehensive spectroscopic investigations on a similar N-Boc protected piperidine derivative, offering a framework for understanding the molecular structure of "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" through experimental and theoretical methods (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" is influenced by the presence of the protecting groups, which can undergo selective deprotection under various conditions to reveal the functional amine. Studies by Jaratjaroonphong et al. (2015) on similar protected amines detail the synthetic utility of these groups in facilitating bond formation through catalytic synthesis, highlighting the compound's potential in diverse chemical reactions (Jaratjaroonphong et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis of Novel Scaffolds for Combinatorial Chemistry

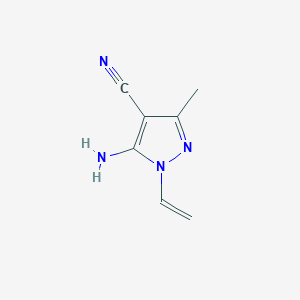

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from piperidine building blocks, serve as new scaffolds for combinatorial chemistry. These compounds are synthesized through a sequence of nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, showcasing the versatility of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine in facilitating the development of complex molecular architectures (Schramm et al., 2010).

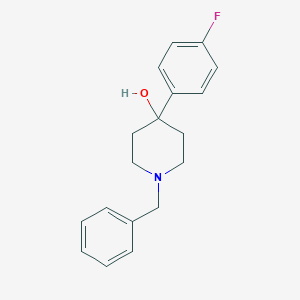

Development of GPCR Target Compounds

The compound has been utilized in the synthesis of 1′- H -spiro(indoline-3,4′-piperidine) and its derivatives, which can be used as templates for synthesizing compounds targeting G protein-coupled receptors (GPCRs). This highlights its role in the discovery and development of new therapeutic agents targeting a wide range of physiological and pathological processes (Jian-shu Xie et al., 2004).

Asymmetric Synthesis of N-Heterocycles

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is crucial in the asymmetric synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles. The versatility of N-substitutions, including Boc and Cbz, significantly facilitates further manipulation toward natural product synthesis, illustrating the compound's utility in generating structurally diverse and complex heterocycles with potential biological activity (T. Seki et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERNIFFYYTUKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635043 |

Source

|

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine | |

CAS RN |

172348-56-0 |

Source

|

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)